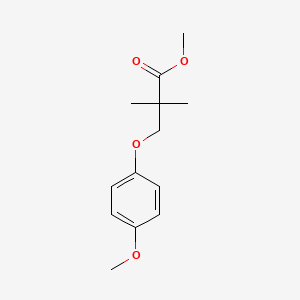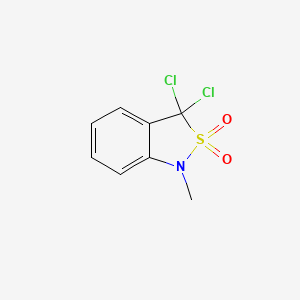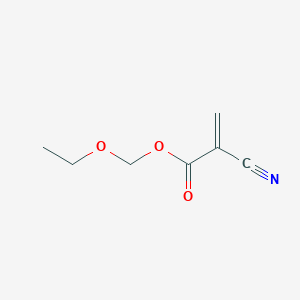
Ethoxymethyl 2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxymethyl 2-cyanoprop-2-enoate is an organic compound belonging to the class of cyanoacrylates. It is characterized by the presence of an ethoxymethyl group attached to a 2-cyanoprop-2-enoate moiety. This compound is known for its rapid polymerization in the presence of moisture, making it a valuable component in various adhesive formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethoxymethyl 2-cyanoprop-2-enoate involves large-scale condensation reactions followed by purification steps to isolate the compound. The process is optimized to maximize yield and purity, often involving distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethoxymethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: Rapid polymerization in the presence of moisture.
Substitution: Reactions with nucleophiles leading to the substitution of the ethoxymethyl group.
Hydrolysis: Breakdown in the presence of water to form corresponding acids and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown.
Major Products Formed
Polymerization: Formation of long-chain polymers.
Substitution: Formation of substituted cyanoacrylates.
Hydrolysis: Formation of corresponding acids and alcohols.
Aplicaciones Científicas De Investigación
Ethoxymethyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications.
Medicine: Utilized in wound closure and tissue adhesives due to its biocompatibility.
Industry: Applied in the manufacturing of adhesives for various materials such as metals, plastics, and ceramics
Mecanismo De Acción
The mechanism of action of ethoxymethyl 2-cyanoprop-2-enoate involves rapid polymerization upon exposure to moisture. The compound forms strong covalent bonds with the substrate, leading to the formation of a durable adhesive layer. The molecular targets include hydroxyl and amine groups on the substrate surface, facilitating strong adhesion .
Comparación Con Compuestos Similares
Ethoxymethyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylates such as:
Ethyl cyanoacrylate: Known for its use in superglues, it has a similar polymerization mechanism but differs in the alkyl group attached to the cyanoacrylate moiety.
Methyl cyanoacrylate: Another common cyanoacrylate with a methyl group, used in various adhesive applications.
Butyl cyanoacrylate: Known for its flexibility and use in medical adhesives.
This compound is unique due to the presence of the ethoxymethyl group, which imparts specific properties such as enhanced adhesion and flexibility compared to other cyanoacrylates .
Propiedades
Número CAS |
395643-51-3 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
ethoxymethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-10-5-11-7(9)6(2)4-8/h2-3,5H2,1H3 |
Clave InChI |
BBJDTIHWRMMMGO-UHFFFAOYSA-N |
SMILES canónico |
CCOCOC(=O)C(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


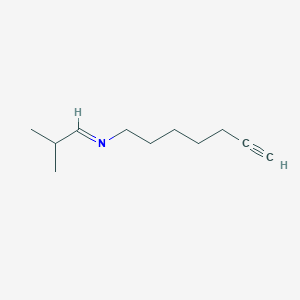

![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
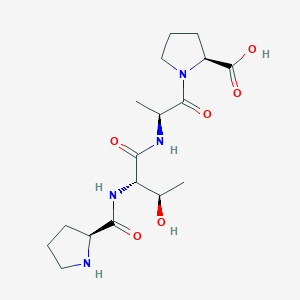
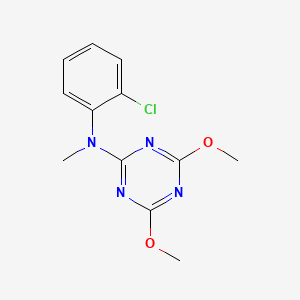
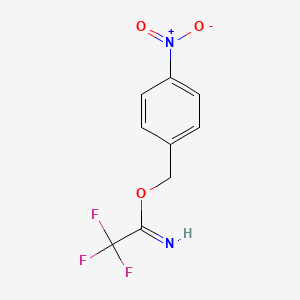
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
